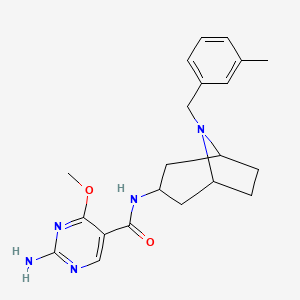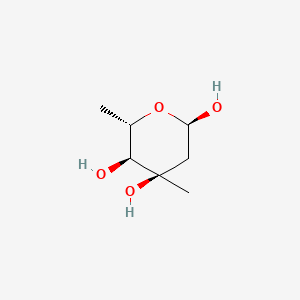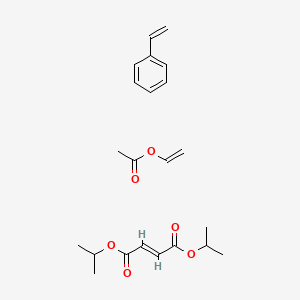
Tenuifoliside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenuifoliside D is a naturally occurring oligosaccharide ester found in the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. The compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliside D involves multiple steps, starting from the extraction of the raw material from Polygala tenuifolia. The compound can be synthesized through esterification reactions involving 3,4,5-trimethoxyphenylacrylic acid and D-glucitol . The reaction typically requires the presence of catalysts such as potassium carbonate in a methanol-water mixture at ambient temperature .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Polygala tenuifolia roots. The process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Tenuifoliside D undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization .
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions under acidic or alkaline conditions.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate.
Isomerization: Often occurs under specific pH conditions, leading to cis-trans isomerism and keto-enol tautomerism.
Major Products: The primary products formed from these reactions include various isomers and degradation products, which can be identified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Tenuifoliside D involves multiple pathways:
Antioxidant Effects: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: Promotes neurogenesis, neuronal differentiation, and plasticity through pathways involving cyclic adenosine monophosphate response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).
Vergleich Mit ähnlichen Verbindungen
Tenuifoliside D is part of a group of oligosaccharide esters found in Polygala tenuifolia. Similar compounds include:
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Polygalaxanthone III
Uniqueness: While all these compounds share similar structural features and pharmacological properties, this compound is particularly noted for its potent neuroprotective and anti-inflammatory effects .
Eigenschaften
CAS-Nummer |
139726-38-8 |
|---|---|
Molekularformel |
C18H24O9 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1 |
InChI-Schlüssel |
AMEZBGPRIRXFEL-FLYJURCFSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](CO2)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)

